2-Aminoquinoline
Overview
Description
2-Aminoquinoline is a derivative of quinoline and is notable for its roles as antimalarial drugs . It is also known as 2-Quinolinamine . The empirical formula of 2-Aminoquinoline is C9H8N2 .
Synthesis Analysis
The synthesis of 2-aminoquinolines can be done through various chemical reactions such as Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), and reductive amination . A rhodium (II) catalyzed efficient and convenient method for the synthesis of 2-aminoquinoline derivatives from 2-quinolones and N-sulfonyl-1,2,3-triazoles has also been reported .
Molecular Structure Analysis
The molecular formula of 2-Aminoquinoline is C9H8N2 . It has a quinoline ring with a side chain .
Chemical Reactions Analysis
The synthesis of 2-aminoquinolines involves several chemical reactions including Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), and reductive amination .
Physical And Chemical Properties Analysis
2-Aminoquinoline has a boiling point of 304.9±15.0 °C at 760 mmHg, a vapor pressure of 0.0±0.6 mmHg at 25°C, an enthalpy of vaporization of 54.5±3.0 kJ/mol, and a flash point of 163.6±7.6 °C . Its index of refraction is 1.708 .
Scientific Research Applications
Drug Design and Development
2-Aminoquinoline is a core template in drug design due to its broad spectrum of bioactivity. It serves as a pharmacophore, which is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction that it undergoes . The compound’s derivatives have been used in the development of various drugs, exploiting its potential to interact with a wide range of biological targets.
Synthesis of Bioactive Compounds
The chemistry of 2-Aminoquinoline allows for the synthesis of a variety of bioactive compounds. For instance, derivatives such as 2-chloroquinoline-3-carbaldehyde can undergo substitution reactions to yield compounds with potential biological activities . These synthesized molecules can be screened for various pharmacological properties, contributing to the discovery of new therapeutic agents.
Antimicrobial Agents
Quinoline derivatives exhibit antimicrobial properties, making them valuable in the search for new antibiotics. 2-Aminoquinoline and its derivatives can be designed to target specific microbial enzymes or pathways, offering a strategy to combat antibiotic resistance .
Anti-inflammatory and Analgesic Agents
The pharmacological evaluation of 2-Aminoquinoline derivatives has shown promise in models of pain and inflammation. Compounds have been tested using various assays, such as the writhing test with acetic acid and the formalin test, indicating their potential as anti-inflammatory and analgesic agents .
Mechanism of Action
Target of Action
2-Aminoquinoline, like other quinoline derivatives, is thought to inhibit heme polymerase activity . This compound has been found to target the PI3K/AKT/mTOR pathway proteins, which play a role in multiple cancers .
Mode of Action
The compound’s interaction with its targets results in the accumulation of free heme, which is toxic to parasites . The drug binds the free heme, preventing the parasite from converting it to a less toxic form .
Biochemical Pathways
The PI3K/AKT/mTOR pathway, which 2-Aminoquinoline targets, plays a significant role in cell survival, growth, and proliferation . By inhibiting this pathway, 2-Aminoquinoline can potentially disrupt these processes, leading to the death of the parasite or cancer cells .
Pharmacokinetics
Primaquine and its metabolites can be described by one-compartment disposition kinetics with a transit-absorption model . Body weight was implemented as an allometric function on the clearance and volume parameters for all compounds .
Result of Action
The molecular and cellular effects of 2-Aminoquinoline’s action primarily involve the disruption of the parasite’s biochemical pathways, leading to its death . In the context of cancer cells, the inhibition of the PI3K/AKT/mTOR pathway can lead to reduced cell survival, growth, and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Aminoquinoline. For instance, the emergence of antimicrobial resistance (AMR) can reduce the efficacy of the compound . This resistance can arise due to changes in the environment, such as the indiscriminate use of antimicrobials .
Safety and Hazards
Future Directions
Recent advances in the chemistry and medicinal potential of quinoline motifs, including 2-Aminoquinoline, have unveiled their substantial efficacies for future drug development . The rearranged phenyl ether- and aniline-linked 2-aminoquinoline derivatives were designed to disrupt the promiscuous binding pharmacophore and diminish off-target interactions while preserving potency, isoform selectivity, and cell permeability .
properties
IUPAC Name |
quinolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMNJUJAKQGROZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060381 | |
Record name | 2-Quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Aminoquinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034175 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Aminoquinoline | |
CAS RN |
580-22-3, 31135-62-3 | |
Record name | 2-Aminoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=580-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Aminoquinoline | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinolinamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031135623 | |
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Record name | 2-AMINOQUINOLINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58387 | |
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Record name | 2-AMINOQUINOLINE | |
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Record name | 2-Quinolinamine | |
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Record name | 2-Quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060381 | |
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Record name | Quinolin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.600 | |
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Record name | 2-AMINOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR9M8HW75Z | |
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Record name | 2-Aminoquinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034175 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
131.5 - 132.5 °C | |
Record name | 2-Aminoquinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034175 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-aminoquinoline a promising scaffold for targeting Src Homology 3 (SH3) domains?
A1: 2-aminoquinoline represents a unique class of entirely small-molecule ligands capable of binding to SH3 domains. [] This is significant because SH3 domains are crucial for protein-protein interactions involved in various cellular processes, making them attractive therapeutic targets. []
Q2: How does the position of substituents on the 2-aminoquinoline ring affect its binding affinity to the Tec SH3 domain?
A2: Research indicates that 6-substituted 2-aminoquinolines exhibit significantly higher binding affinity to the Tec SH3 domain compared to unsubstituted or 5- and 7-substituted analogs. [, ] This suggests a crucial role of the 6th position in achieving optimal interactions within the binding pocket. [, ]
Q3: Does N-benzylation of 2-aminoquinoline influence its interaction with SH3 domains?
A3: While N-benzylation slightly reduces the binding affinity to the Tec SH3 domain compared to unsubstituted 2-aminoquinoline, evidence suggests that the benzylic substituents might form additional contacts with the SH3 domain surface. [] This finding opens avenues for further exploration and optimization of ligand binding. []
Q4: How does 2-aminoquinoline exert its inhibitory effect on neuronal nitric oxide synthase (nNOS)?
A4: 2-Aminoquinolines act as potent nNOS inhibitors by mimicking the interactions of the natural substrate, l-arginine, within the enzyme's active site. [] X-ray crystallography reveals that specific structural features of 2-aminoquinolines facilitate key interactions with a conserved glutamate residue, crucial for nNOS inhibition. []
Q5: Can 2-aminoquinoline derivatives target specific nNOS residues not found in other nitric oxide synthase isoforms?
A5: Yes, research demonstrates that 7-phenyl-2-aminoquinolines can interact with an nNOS-specific aspartate residue absent in other isoforms like eNOS. [] This interaction, confirmed by X-ray crystallography and mutagenesis studies, contributes to the impressive selectivity of these compounds towards nNOS. []
Q6: How does 2-aminoquinoline impact articular cartilage degradation in a rat model of osteoarthritis?
A6: Studies reveal that 2-aminoquinoline effectively prevents articular cartilage damage in osteoarthritis rats. [] This protective effect is attributed to its ability to inhibit the expression of inflammatory cytokines, downregulate NF-κB activation, and suppress the levels of pro-inflammatory mediators like PGE2, MMP-13, and substance P. []
Q7: Does 2-aminoquinoline demonstrate therapeutic potential in a mouse model of Parkinson's disease?
A7: Yes, 2-aminoquinoline exhibits promising results in a mouse model of Parkinson's disease induced by MPTP. [] Treatment with 2-aminoquinoline effectively reduces motor deficits, inhibits astrocyte apoptosis triggered by MPP+, and regulates the Bax/Bcl-2 ratio by targeting JNK phosphorylation. []
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